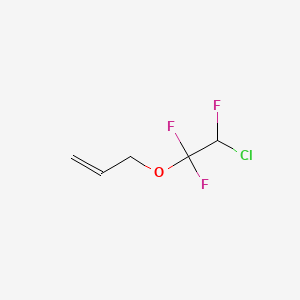

Allyl 2-chloro-1,1,2-trifluoroethyl ether

Descripción general

Descripción

Allyl 2-chloro-1,1,2-trifluoroethyl ether is a compound that can be associated with the class of allyl ethers, which are organic molecules containing an allyl group attached to an ether functional group. The specific structure of this compound suggests that it has a chloro and trifluoroethyl group attached to the ether moiety. While the provided papers do not directly discuss this compound, they provide insights into the reactivity and synthesis of related allyl ethers, which can be extrapolated to understand the properties and synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether.

Synthesis Analysis

The synthesis of allyl ethers can be complex and often requires regioselective and diastereoselective methods. For instance, the synthesis of unsaturated aromatic 1,2-amino alcohols from optically active allylic ethers using chlorosulfonyl isocyanate demonstrates the potential for creating complex molecules from simpler allyl ether precursors . Additionally, the synthesis of enantioenriched alcohols through tricarbonylchromium(0) complexes of benzyl allyl ethers indicates that allyl ethers can be intermediates in the synthesis of chiral alcohols . These methods could potentially be adapted for the synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of allyl ethers is characterized by the presence of a double bond within the allyl group, which can impart reactivity and influence the stereochemistry of the molecule. The papers suggest that the stereochemistry of allyl ethers can be manipulated during synthesis, as seen in the diastereoselective synthesis of unsaturated aromatic 1,2-amino alcohols . The presence of a chloro and trifluoroethyl group in Allyl 2-chloro-1,1,2-trifluoroethyl ether would likely affect its reactivity and could be exploited in synthetic applications.

Chemical Reactions Analysis

Allyl ethers can undergo a variety of chemical reactions, including functionalization and transformation into other functional groups. The reaction of allyl alcohol with polyfluoroalkyl chlorosulfites to form polyfluorinated alcohols indicates that allyl ethers can react with electrophilic reagents to form new carbon-oxygen bonds . This reactivity could be relevant to the synthesis and further transformation of Allyl 2-chloro-1,1,2-trifluoroethyl ether.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Allyl 2-chloro-1,1,2-trifluoroethyl ether are not directly discussed in the provided papers, the properties of allyl ethers, in general, can be inferred. Allyl ethers typically have moderate boiling points and can be liquids or low-melting solids. The presence of a chloro and trifluoroethyl group would likely increase the molecular weight and could influence the boiling point and solubility of the compound. The reactivity of the allyl group and the influence of the chloro and trifluoroethyl substituents on the electron distribution within the molecule would be important factors in determining its chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Homoallyl Ether Synthesis : A method involves the chemoselective allylation of acetals using allyltrimethylsilane in ionic liquids, catalyzed by TMS triflate. This process affords homoallyl ethers, with ionic liquids offering an eco-friendlier alternative to dichloromethane (Zerth, Leonard, & Mohan, 2003).

- Isomerization and Cleavage of Allyl Ethers in Carbohydrates : Allyl ethers are used for temporary protection of hydroxy groups in carbohydrates. Their removal involves isomerization and subsequent cleavage of prop-1-enyl groups, achieved through various chemical treatments (Bieg & Szeja, 1985).

- Synthesis of Allyl Sulfides : Allyl alcohols react with thiols in the presence of boron trifluoride-diethyl ether complex, producing allyl sulfides under mild conditions, demonstrating chemoselectivity (Tsay et al., 1993).

- Williamson Ether Synthesis and Claisen Rearrangement : The Williamson ether synthesis of allyl phenyl ether and its subsequent rearrangement introduces key reactions in ether chemistry, crucial for undergraduate studies in organic synthesis (Sanford, Lis, & McPherson, 2009).

Chemical Properties and Reactions

- Electrochemical Fluorination : Electrochemical fluorination of chlorine-containing ethers, including 2-chloro-1,1,2-trifluoroethyl ethers, leads to the production of chlorinated polyfluoroethers, showcasing their reactivity and potential in creating new compounds (Okazaki et al., 1974).

- Functionalized Allylic Aluminum Reagents : Chloro-substituted triethylsilyl enol ethers are converted to functionalized allylic aluminum reagents, representing a new type of synthetic equivalent of metal enolates, useful in organic synthesis (Shen et al., 2014).

- Alkyl 2-chloro-1,1,2-trifluoroethyl Ethers : These ethers, prepared by adding alkanols to chlorotrifluoroethylene, exhibit distinct thermal stability and reactivity patterns, important for understanding their chemical behavior (Poŝta et al., 1989).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-chloro-1,1,2-trifluoroethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOLBKNVOPIGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380914 | |

| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

CAS RN |

380-44-9 | |

| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

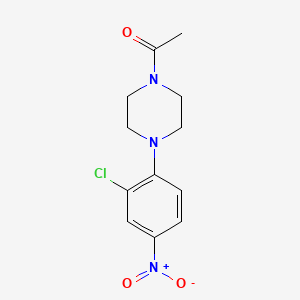

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)